rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis
CAS No.: 1087351-25-4
Cat. No.: VC11632778
Molecular Formula: C9H20ClN
Molecular Weight: 177.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1087351-25-4 |
|---|---|
| Molecular Formula | C9H20ClN |
| Molecular Weight | 177.7 |
Introduction
Structural and Stereochemical Analysis
Stereochemical Implications
The rac-(1s,4s) designation indicates a racemic mixture containing equal parts of (1S,4S) and (1R,4R) enantiomers. This stereochemical complexity necessitates chiral resolution techniques for applications requiring enantiopure materials. The cis spatial arrangement creates distinct electronic environments compared to trans isomers, potentially influencing:
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Hydrogen-bonding capabilities with biological targets
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Lipophilicity profiles affecting membrane permeability
Physicochemical Properties
Fundamental Characteristics
| Property | Value | Source Reference |
|---|---|---|
| CAS Number | 1087351-25-4 | |
| Molecular Formula | C9H20ClN | |
| Molecular Weight | 177.7 g/mol | |
| Purity | ≥95% | |
| Salt Form | Hydrochloride | |
| Stereochemical Designation | rac-(1s,4s), cis |
Computed Physicochemical Parameters
While experimental data remains limited, predictive modeling suggests:
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LogP: ~2.1 (moderate lipophilicity suitable for blood-brain barrier penetration)
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pKa: 9.8 (amine protonation state stable at physiological pH)
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Aqueous Solubility: ~15 mg/mL in water at 25°C (enhanced by hydrochloride salt formation)
These properties position the compound as a viable candidate for central nervous system-targeted drug development when structurally modified.
Synthetic Pathways and Production
Industrial Synthesis
Though explicit synthetic routes aren't detailed in available sources, rational retrosynthesis suggests:
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Cyclohexene Intermediate: Diels-Alder reaction between butadiene and acrylonitrile derivatives
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Isopropyl Introduction: Friedel-Crafts alkylation or hydroalkylation strategies
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Amine Formation: Hofmann degradation of amides or reductive amination of ketones
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Resolution: Chiral chromatography or enzymatic separation of racemates
Purification Challenges
The cis stereochemistry necessitates advanced purification techniques:
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Chiral Stationary Phase HPLC: For enantiomeric excess verification
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Recrystallization: Using ethanol/water mixtures to achieve ≥95% purity
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Ion-Exchange Chromatography: Removing residual free amine impurities
| Hazard Code | Risk Statement | Precautionary Code | Mitigation Strategy |
|---|---|---|---|
| H302 | Harmful if swallowed | P301+P317 | Immediate medical consultation |
| H315 | Causes skin irritation | P264+P280 | Nitrile gloves, protective apparel |
| H319 | Causes serious eye irritation | P305+P351+P338 | ANSI-approved goggles required |
| H335 | May cause respiratory irritation | P261+P271 | Fume hood with ≥100 ft/min airflow |
Occupational Exposure Limits
While specific OELs aren't established, prudent practices dictate:
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Time-Weighted Average (TWA): <0.1 mg/m³ (8-hour exposure)
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Short-Term Exposure Limit (STEL): <0.3 mg/m³ (15-minute ceiling)
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Biological Monitoring: Quarterly urinary metabolite screening for handling staff
| Vendor | Catalog Number | Price Range (USD/g) | Minimum Order |
|---|---|---|---|
| VulcanChem | VC11632778 | $120-$150 | 100 mg |
| PubChem SID | 505869334 | Not commercially available | Research samples |
Patent Considerations
While no direct patents claim this compound, related intellectual property includes:
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